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Compound Name:
2-methyl-N-phenyl-1,2,3,4-

tetrahydroquinolin-4-amine

Cat. No.: B087133 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

relationship between the structure of a compound and its biological activity is paramount. This

guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-methyl-

1,2,3,4-tetrahydroquinoline derivatives, with a focus on their potential as anticancer agents.

While direct and extensive SAR studies on 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-
amine derivatives are limited in the public domain, valuable insights can be gleaned from

closely related analogs, particularly 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines.

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous pharmacologically active compounds.[1] Derivatives of this scaffold have

demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and

antimicrobial properties. The strategic placement of various substituents on this core structure

allows for the fine-tuning of its biological profile.

Comparative Cytotoxicity of 4-Acetamido-2-methyl-
1,2,3,4-tetrahydroquinoline Derivatives
A study focusing on a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives

has provided significant data on their selective anticancer activity.[1] The in vitro cytotoxicity of

these compounds was evaluated against a panel of human cancer cell lines, including HeLa
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(cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer),

as well as against non-tumor human dermis fibroblasts to assess selectivity.[1]

The data reveals that substitutions on the tetrahydroquinoline ring play a crucial role in the

cytotoxic potency and selectivity of these compounds. Notably, a derivative designated as

compound 18 exhibited significant selective cytotoxicity against the HeLa cell line with an IC50

value of 13.15 μM.[1] The relationship between the lipophilicity of these compounds and their

cytotoxic effects was also investigated, suggesting that this physicochemical property is a key

determinant of their activity.[1] In contrast to more lipophilic 2-arylquinoline counterparts, the

partially saturated tetrahydroquinoline derivatives generally displayed lower lipophilicity and, in

some cases, poorer activity, highlighting the delicate balance required for optimal biological

function.[1]

Compoun
d ID

Substituti
on
Pattern

HeLa
IC50 (μM)

PC3 IC50
(μM)

MCF-7
IC50 (μM)

SKBR-3
IC50 (μM)

Selectivit
y Index
(SI)

17
Unsubstitut

ed
>1500 >1500 >1500 >1500 -

18 6-Chloro 13.15 >1500 >1500 >1500 113.08

19 6-Bromo 20.32 >1500 >1500 >1500 73.82

20 6-Methyl >1500 >1500 >1500 >1500 -

21 6-Nitro 121.4 >1500 >1500 >1500 12.35

22 8-Nitro >1500 >1500 >1500 >1500 -

Doxorubici

n
- 0.98 1.21 0.87 1.12 1.5-2.5

Data extracted from a study on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives.

[1] The Selectivity Index (SI) is calculated as the ratio of the IC50 in non-tumor cells to the IC50

in the cancer cell line.

The table above clearly indicates that the presence and position of a substituent on the benzo

ring of the tetrahydroquinoline core dramatically influence the anticancer activity. A chloro
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substituent at the C-6 position (compound 18) confers the highest potency and selectivity

against HeLa cells among the tested analogs.[1] In contrast, the unsubstituted analog (17) and

those with methyl (20) or 8-nitro (22) groups were largely inactive.[1]

Experimental Protocols
Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives:

The synthesis of the compared 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives

was accomplished using Povarov reaction protocols.[1] This three-component reaction typically

involves an aniline, an aldehyde, and an activated alkene. For the synthesis of the

tetrahydroquinoline core, an appropriate substituted aniline is reacted with an aldehyde and an

alkene, followed by an acetylation step to introduce the acetamido group at the 4-position. The

specific details of the reaction conditions, including catalysts, solvents, and reaction times, are

crucial for achieving good yields and the desired stereochemistry.

In Vitro Cytotoxicity Assay:

The cytotoxic activity of the synthesized compounds was determined using a standard MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines

(HeLa, PC3, MCF-7, and SKBR-3) and non-tumor human dermis fibroblasts were seeded in

96-well plates and allowed to adhere overnight. The cells were then treated with various

concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the

incubation period, the MTT reagent was added to each well, and the resulting formazan

crystals were dissolved in a suitable solvent (e.g., DMSO). The absorbance was measured at a

specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the

concentration of the compound that inhibits cell growth by 50%, was then calculated from the

dose-response curves.[1]

Visualization of Structure-Activity Relationship
Logic
The following diagram illustrates the logical flow of a typical structure-activity relationship study

for these tetrahydroquinoline derivatives, from synthesis to biological evaluation and data

analysis.
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Caption: Workflow for a typical SAR study of tetrahydroquinoline derivatives.
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Conclusion and Future Directions
The presented data on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives

underscores the significant potential of the 2-methyl-tetrahydroquinoline scaffold in the

development of novel anticancer agents. The key takeaways from this comparative analysis

include:

Substituent Effects: The nature and position of substituents on the aromatic ring of the

tetrahydroquinoline core are critical for cytotoxic activity and selectivity. Halogen substitution,

particularly chlorine at the C-6 position, appears to be favorable.

Lipophilicity: While a degree of lipophilicity is necessary for activity, an optimal range likely

exists, as demonstrated by the comparison with more lipophilic, fully aromatic quinolines.[1]

Future research in this area should focus on a systematic exploration of a wider range of

substituents at various positions of the 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-
amine scaffold. Investigating the effect of different electron-donating and electron-withdrawing

groups on both the N-phenyl ring and the tetrahydroquinoline core will provide a more

comprehensive understanding of the SAR. Furthermore, exploring the stereochemistry of the

chiral centers at C-2 and C-4 is crucial, as different stereoisomers may exhibit distinct biological

activities. Such studies will be instrumental in the rational design of more potent and selective

therapeutic agents based on this promising heterocyclic framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b087133#structure-activity-relationship-
sar-of-2-methyl-n-phenyl-1-2-3-4-tetrahydroquinolin-4-amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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